Compound Description: Nifedipine is a prototypical dihydropyridine calcium channel blocker widely recognized for its efficacy in treating hypertension and angina. [] It exerts its therapeutic effect by inhibiting calcium influx through L-type calcium channels, leading to vasodilation. [] Nifedipine has served as a crucial lead compound for developing numerous dihydropyridine calcium channel modulators, including many discussed in this document.
Relevance: Nifedipine shares the core 1,4-dihydropyridine ring system with dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds also possess identical ester substituents (methyl) at the 3 and 5 positions. The primary structural difference lies in the substituent at the 4 position, where nifedipine features a 2-nitrophenyl group while the target compound incorporates a 2-propoxyphenyl and a cyclopentyl group at the 1 and 4 positions, respectively. This difference highlights how modifications at these positions can influence pharmacological properties and potentially lead to new calcium channel modulators with improved efficacy or selectivity. [, ]
Relevance: Nicardipine shares the 1,4-dihydropyridine core with dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, and both contain a nitrophenyl group, although at different positions on the dihydropyridine ring. Comparing these structures illustrates how alterations in the ester side chains at the 3 and 5 positions, as well as the aryl substituent's position, contribute to the diverse pharmacological profiles observed within the dihydropyridine class of calcium channel modulators. [, ] This example reinforces the notion that subtle structural changes within this class can lead to significant variations in potency, selectivity, and clinical application.
Compound Description: Nimodipine is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. This selectivity makes it particularly effective in preventing and treating cerebral vasospasm associated with subarachnoid hemorrhage. [, ]
Relevance: Nimodipine shares the fundamental 1,4-dihydropyridine structure with dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, further highlighting the importance of this scaffold in developing calcium channel modulators. Both compounds also bear a nitrophenyl substituent, albeit at different positions on the dihydropyridine ring. This difference, alongside the variation in ester side chains at the 3 and 5 positions, demonstrates how seemingly minor structural alterations can result in distinct pharmacological profiles. [, ] Such nuanced differences in structure and activity provide insights into designing novel dihydropyridines with improved selectivity and efficacy for specific therapeutic applications.
Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker primarily used in treating hypertension. [] It acts by relaxing vascular smooth muscle, thereby reducing blood pressure.
Relevance: Nitrendipine and dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the central 1,4-dihydropyridine core, emphasizing its significance as a pharmacophore in this class of compounds. Both compounds also feature a nitrophenyl group at the 4 position. This structural similarity underscores the impact of the ester side chains at the 3 and 5 positions on the pharmacological activity of dihydropyridines. [] While nitrendipine has ethyl and methyl ester substituents, the target compound possesses two methyl esters, suggesting that these variations might contribute to differences in their pharmacokinetic and pharmacodynamic properties.
Compound Description: DCDDP is another dihydropyridine derivative investigated for its potential in treating chronic pulmonary hypertension. [, , ] Studies indicate that DCDDP may exert its therapeutic effects by modulating calcium channels and influencing signaling pathways involved in pulmonary vascular remodeling. [, , ]
Compound Description: NKY-722 is a water-soluble dihydropyridine derivative investigated for its calcium antagonist properties. [, ] Studies have shown its potent inhibitory effects on both endothelium-independent and endothelium-dependent contractions in canine arteries, suggesting potential therapeutic applications in cardiovascular conditions. [, ]
Compound Description: Isradipine, a dihydropyridine calcium channel blocker, is commonly employed in managing hypertension due to its effectiveness in relaxing blood vessels and improving blood flow. []
Relevance: Although structurally distinct from dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in its side chains and the aryl substituent, isradipine shares the essential 1,4-dihydropyridine core, underscoring this scaffold's importance in developing calcium channel modulators. This comparison highlights how variations in the aryl substituent and the ester side chains can lead to diverse pharmacological profiles and therapeutic applications within the dihydropyridine class. []
Compound Description: Barnidipine is classified as a dihydropyridine calcium channel blocker and is clinically utilized for its antihypertensive properties. [] Its mechanism of action involves blocking calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Relevance: Barnidipine shares the 1,4-dihydropyridine core structure with dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and bears a 3-nitrophenyl substituent. Comparing their structures emphasizes how modifications to the ester side chains and the inclusion of additional functional groups, like the tetrahydropyrrole ring in barnidipine, can contribute to variations in their pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.